(3-Methoxypiperidin-1-yl)-[5-[(2-methylbenzimidazol-1-yl)methyl]-1,2-oxazol-3-yl]methanone
Overview
Description
(3-Methoxypiperidin-1-yl)-[5-[(2-methylbenzimidazol-1-yl)methyl]-1,2-oxazol-3-yl]methanone is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring, a benzimidazole moiety, and an oxazole ring, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxypiperidin-1-yl)-[5-[(2-methylbenzimidazol-1-yl)methyl]-1,2-oxazol-3-yl]methanone typically involves multiple steps, starting with the preparation of the individual components. The piperidine ring can be synthesized through a Mannich reaction, while the benzimidazole moiety is often prepared via a condensation reaction between o-phenylenediamine and a carboxylic acid. The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxypiperidin-1-yl)-[5-[(2-methylbenzimidazol-1-yl)methyl]-1,2-oxazol-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group on the piperidine ring can be oxidized to form a carbonyl group.
Reduction: The oxazole ring can be reduced to form a more saturated heterocyclic ring.
Substitution: The benzimidazole moiety can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a ketone, while reduction of the oxazole ring can produce a dihydrooxazole derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery.
Medicine: It may have potential therapeutic applications due to its ability to modulate specific biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of (3-Methoxypiperidin-1-yl)-[5-[(2-methylbenzimidazol-1-yl)methyl]-1,2-oxazol-3-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Bis(2-ethylhexyl) terephthalate: A non-phthalate plasticizer used for softening PVC plastics.
Steviol glycoside: A compound responsible for the sweet taste of Stevia leaves.
Uniqueness
What sets (3-Methoxypiperidin-1-yl)-[5-[(2-methylbenzimidazol-1-yl)methyl]-1,2-oxazol-3-yl]methanone apart from these similar compounds is its unique combination of a piperidine ring, a benzimidazole moiety, and an oxazole ring
Properties
IUPAC Name |
(3-methoxypiperidin-1-yl)-[5-[(2-methylbenzimidazol-1-yl)methyl]-1,2-oxazol-3-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-13-20-16-7-3-4-8-18(16)23(13)12-15-10-17(21-26-15)19(24)22-9-5-6-14(11-22)25-2/h3-4,7-8,10,14H,5-6,9,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZPQDMXHSAUDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3=CC(=NO3)C(=O)N4CCCC(C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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